molecular formula C27H50FN4O5PS B027626 FP-biotine CAS No. 259270-28-5

FP-biotine

Numéro de catalogue: B027626
Numéro CAS: 259270-28-5
Poids moléculaire: 592.7 g/mol
Clé InChI: ZIFSFLGSUTZFCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

FP-Biotin, a biotinylated fluorophosphonate, is primarily targeted towards serine hydrolases . Serine hydrolases are a large and diverse enzyme family that includes known drug targets such as penicillin-binding proteins (PBPs), and other underexplored subfamilies . FP-Biotin has been shown to quantify the activity of FAAH, ABHD6, and MAG-lipase . These enzymes play crucial roles in various metabolic and physiological processes.

Mode of Action

FP-Biotin interacts with its targets in an activity-dependent manner . It labels these proteins, allowing for the visualization of dynamics in both protein function and expression . This interaction results in the inhibition of several key serine hydrolases .

Biochemical Pathways

FP-Biotin affects several biochemical pathways. Biotin, the parent compound of FP-Biotin, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide. It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids

Pharmacokinetics

It is known that fp-biotin has good reactivity with human ache and bche despite its large biotin group This suggests that FP-Biotin may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile

Result of Action

The result of FP-Biotin’s action is the detection of numerous serine hydrolases, many of which display tissue-restricted patterns of expression . This allows for the monitoring of dynamics simultaneously in both protein function and expression . Additionally, FP-Biotin’s action can lead to the inhibition of several key serine hydrolases .

Action Environment

The action of FP-Biotin can be influenced by various environmental factors. For instance, the compound’s action can vary across different strains and growth conditions . Additionally, the compound’s reactivity can be affected by the presence of other compounds in the environment

Analyse Des Réactions Chimiques

Types de réactions : FP-Biotine subit principalement des réactions de liaison covalente avec les sérine hydrolases . Cette réaction est hautement spécifique et implique la formation d'une liaison covalente entre la fraction fluorophosphonate et le résidu de sérine du site actif de l'enzyme .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de this compound comprennent les dérivés de fluorophosphonate, la biotine et le polyéthylène glycol . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine .

Principaux produits formés : Le principal produit formé par la réaction de this compound avec les sérine hydrolases est une enzyme modifiée de manière covalente, où la fraction fluorophosphonate est attachée au résidu de sérine du site actif .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique. Il est largement utilisé dans le profilage des protéines basé sur l'activité (ABPP) pour étudier l'activité des sérine hydrolases dans les protéomes complexes . Ce composé est également utilisé dans l'identification d'inhibiteurs sélectifs pour les sérine hydrolases, ce qui le rend précieux dans la découverte et le développement de médicaments . De plus, this compound est utilisé dans diverses techniques de laboratoire telles que le Western blotting, le dosage immuno-enzymatique (ELISA) et la chromatographie d'affinité pour la détection et la purification des protéines .

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au résidu de sérine du site actif des sérine hydrolases . Cette liaison est facilitée par la fraction fluorophosphonate, qui forme une liaison covalente stable avec le résidu de sérine . L'étiquette de biotine permet la détection et la purification subséquente de l'enzyme modifiée à l'aide de techniques telles que la chromatographie d'affinité .

Activité Biologique

FP-biotin is a biotinylated fluorophosphonate compound that serves as a chemical probe for activity-based protein profiling (ABPP). It is primarily utilized to study serine hydrolases, a large family of enzymes involved in various biological processes. The unique structure of FP-biotin allows it to covalently bind to the active sites of serine hydrolases, enabling researchers to analyze enzyme activity and expression in complex biological samples.

Chemical Structure and Synthesis

The structure of FP-biotin consists of a fluorophosphonate moiety linked to a biotin tag via a polyethylene glycol (PEG) spacer. This design enhances the solubility and stability of the probe while maintaining its reactivity towards serine hydrolases. Recent advancements in synthetic methods have improved the yield and efficiency of FP-biotin production, making it more accessible for research applications .

Structure of FP-Biotin

ComponentDescription
FluorophosphonateElectrophilic group for covalent bonding
BiotinFacilitates purification and detection
PEG LinkerEnhances solubility and stability

FP-biotin functions by selectively labeling serine hydrolases through a covalent bond formation at the serine residue within the enzyme's active site. This labeling is activity-dependent, meaning only active enzymes are tagged, allowing for dynamic monitoring of enzyme function in real-time .

Kinetic Profiling

The kinetics of FP-biotin labeling can be tracked using various biochemical techniques, including Western blotting and mass spectrometry. These methods allow researchers to quantify the intensity of labeled proteins, providing insights into enzyme activity levels across different tissues or conditions .

Case Studies

  • Serine Hydrolase Profiling in Tissues : In a study involving rat tissue homogenates, FP-biotin was used to profile serine hydrolases across various organs. The results demonstrated distinct labeling patterns, indicating tissue-specific expression profiles for these enzymes .
  • Inhibition Studies : Another investigation assessed the competitive inhibition of FP-biotin with known substrates like enalapril and oseltamivir. The study revealed that increasing concentrations of these substrates could significantly reduce the intensity of FP-biotin labeling, highlighting its potential utility in studying enzyme kinetics in pharmacological contexts .

Applications in Drug Discovery

FP-biotin has emerged as a valuable tool in drug discovery, particularly for identifying potential inhibitors of serine hydrolases. By profiling enzyme activity in the presence of various compounds, researchers can gain insights into their inhibitory mechanisms and selectivity .

Summary of Key Findings

  • Target Specificity : FP-biotin selectively labels active serine hydrolases without affecting other protein classes.
  • Tissue Variability : Different tissues exhibit unique profiles of serine hydrolase expression, which can be quantitatively analyzed using FP-biotin.
  • Competitive Binding : The probe can be effectively used to study competitive inhibition by known substrates, providing insights into enzyme mechanisms.

Table: Summary of Experimental Results Using FP-Biotin

Experiment TypeKey Findings
Tissue ProfilingDistinct labeling patterns across rat organs
Competitive InhibitionSubstrate concentration affects labeling intensity
Enzyme Activity MonitoringReal-time tracking of active serine hydrolases

Propriétés

IUPAC Name

10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSFLGSUTZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50FN4O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647213
Record name Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259270-28-5
Record name Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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